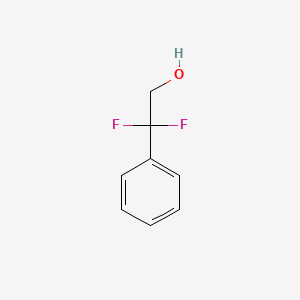

2,2-Difluoro-2-phenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGODUKBPIRBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311226 | |

| Record name | β,β-Difluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129973-51-9 | |

| Record name | β,β-Difluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129973-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Difluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanol, β,β-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 2,2-Difluoro-2-phenylethanol: Unlocking Novel Research Frontiers in Synthesis and Bio-Applications

This guide provides an in-depth exploration of 2,2-Difluoro-2-phenylethanol, a fluorinated building block with significant untapped potential. We will delve into its established synthesis and properties, then pivot to pioneering research avenues in medicinal chemistry, synthetic methodology, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule for next-generation discoveries.

The Current Landscape: Understanding this compound

This compound is a specialty chemical distinguished by the geminal difluoro group attached to a benzylic carbon. This structural motif imparts unique electronic properties that are highly attractive for various chemical applications.

Synthesis and Properties

The synthesis of analogous 2,2-difluoroethanols often involves the reduction of corresponding difluoroacetyl compounds or fluorination of suitable precursors.[1] For instance, the reduction of difluoroacetic acid derivatives using reagents like borane-dimethyl sulfide complex or catalytic hydrogenation are common strategies.[1] The non-fluorinated parent compound, 2-phenylethanol, is produced on a large scale through methods like Friedel-Crafts reactions or the hydrogenation of styrene oxide.[2]

Key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8F2O | PubChem[3] |

| Molecular Weight | 158.15 g/mol | Simson Pharma |

| Melting Point | 19-21 °C | ChemicalBook[4] |

| Boiling Point | 69-72 °C (at 2 Torr) | ChemicalBook[4] |

| Density | 1.232 g/cm³ | ChemicalBook[4] |

| CAS Number | 129973-51-9 | PubChem[3] |

The presence of the CF2 group significantly influences the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated counterpart, making it a compelling subject for further investigation.

Research Frontier 1: Medicinal Chemistry & Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern drug design, enhancing properties like metabolic stability, membrane permeability, and binding affinity.[5] The gem-difluoromethylene (-CF2-) group is particularly valuable as a bioisostere for oxygen or carbonyl groups, which can be pivotal in modulating the biological activity of a lead compound.[6]

Proposed Research: Bioisosteric Replacement and Scaffold Development

A primary area of research is the use of this compound as a foundational scaffold for creating novel therapeutic agents. The hydroxyl group serves as a convenient handle for further functionalization, while the difluorophenyl group can mimic a ketone or ether linkage, potentially leading to new enzyme inhibitors or receptor modulators.

Hypothesis: Derivatives of this compound will exhibit enhanced biological activity (e.g., as enzyme inhibitors or antimicrobial agents) compared to their non-fluorinated analogs due to the bioisosteric properties of the CF2 group.

Experimental Workflow: Synthesis and Screening of a Focused Library

The following workflow outlines a systematic approach to investigating the medicinal chemistry potential of this scaffold.

Caption: Workflow for the synthesis and biological evaluation of a this compound derivative library.

Protocol 1: Synthesis of 2,2-Difluoro-2-phenylethyl Acetate

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

-

Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).

-

Reagents: Add triethylamine (1.5 eq) and acetyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Research Frontier 2: Advanced Synthetic Methodologies

While the core structure is known, there is considerable room for developing novel synthetic transformations that leverage its unique reactivity. The electron-withdrawing nature of the difluoro group can influence the reactivity of both the adjacent alcohol and the phenyl ring.

Proposed Research: Catalytic C-H Functionalization

A highly promising research avenue is the directed C-H functionalization of the phenyl ring. Recent advances have shown that directing groups can enable palladium-catalyzed reactions at the meta position of phenylethyl alcohol derivatives.[7] Applying this chemistry to this compound could provide rapid access to a wide array of novel, substituted analogs that are otherwise difficult to synthesize.

Hypothesis: The hydroxyl group of this compound can be used as a handle to direct transition-metal-catalyzed C-H activation at the ortho or meta positions of the phenyl ring, enabling efficient synthesis of complex derivatives.

Caption: Proposed pathway for meta-C-H functionalization of the this compound scaffold.

Protocol 2: Directed meta-C-H Arylation (Conceptual)

-

Directing Group Installation: React this compound with a suitable directing group precursor (e.g., an oxime ether as described in recent literature[7]) to attach it to the hydroxyl oxygen.

-

Catalytic Reaction: In a glovebox, combine the directed substrate (1.0 eq), an aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand like 3-trifluoromethyl-2-pyridone (10 mol%), and a base (e.g., K₂CO₃) in a solvent such as 2,2-difluoroethanol.

-

Heating: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

-

Workup & Purification: After cooling, filter the reaction mixture, concentrate, and purify by column chromatography to isolate the meta-arylated product.

-

Deprotection: Remove the directing group under established conditions (e.g., acidic hydrolysis) to yield the final functionalized alcohol.

-

Validation: Characterize all intermediates and the final product extensively by NMR spectroscopy and mass spectrometry.

Research Frontier 3: Materials Science Applications

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). This compound represents a potential monomer for the synthesis of novel fluorinated polymers.

Proposed Research: Synthesis of Fluorinated Polyesters and Polycarbonates

The hydroxyl group of this compound can participate in polymerization reactions. For example, condensation polymerization with dicarboxylic acids or their derivatives could yield novel fluorinated polyesters.

Hypothesis: The incorporation of the 2,2-difluoro-2-phenylethyl moiety into a polymer backbone will result in materials with enhanced thermal stability and hydrophobicity compared to their non-fluorinated polyester analogs.

| Potential Monomer | Co-monomer | Resulting Polymer Class | Potential Properties |

| This compound | Adipoyl chloride | Polyester | Increased thermal stability, hydrophobicity |

| This compound | Terephthaloyl chloride | Aromatic Polyester | High glass transition temp, chemical resistance |

| This compound | Phosgene or Triphosgene | Polycarbonate | High optical clarity, toughness |

Conclusion and Future Outlook

This compound is far more than a simple fluorinated alcohol; it is a versatile platform for innovation across multiple scientific disciplines. The research avenues proposed herein—spanning bioisosteric drug design, advanced catalytic C-H functionalization, and the creation of novel fluoropolymers—represent just the beginning. The unique electronic signature of the gem-difluoro group ensures that further exploration of its reactivity and applications will undoubtedly yield exciting and valuable discoveries.

References

- Process for preparing 2,2-difluoroethanol.

-

Direct synthesis of 2-phenylethanol by hydrogenation of methyl phenylacetate using homogeneous ruthenium-phosphine catalysis under low hydrogen pressure. ResearchGate. [Link]

-

Functionalization of 2-Alkylidenetetrahydrofurans and 2-Alkylidene- pyrrolidines by Palladium(0)-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

-

Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Institutes of Health (NIH). [Link]

-

2,2-difluoro-2-phenylethylamine (C8H9F2N). PubChem. [Link]

-

Production of natural 2-phenylethanol: From biotransformation to purified product. National Institutes of Health (NIH). [Link]

-

This compound. PubChem. [Link]

-

Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Royal Society of Chemistry. [Link]

-

a) Applications of gem‐difluoro olefins in medicinal chemistry... ResearchGate. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Recent advances in biotechnological production of 2-phenylethanol. ResearchGate. [Link]

-

meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. ResearchGate. [Link]

-

The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Institutes of Health (NIH). [Link]

-

[Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

-

Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-2-phenyl-ethanol | 129973-51-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 2,2-Difluoro-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-2-phenylethanol, a fluorinated organic compound, holds significance as a structural motif in medicinal chemistry and as a versatile building block in synthetic organic chemistry. The introduction of the gem-difluoro group at the benzylic position imparts unique electronic properties and metabolic stability to molecules, making it a desirable feature in the design of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, tracing the evolution of synthetic methodologies from early organometallic reactions to more modern and efficient approaches.

Introduction: The Significance of Gem-Difluoro Benzylic Alcohols

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The gem-dinal C-F bond, in particular, is a valuable functional group that can serve as a bioisostere for a carbonyl group, enhance metabolic stability by blocking oxidation at the benzylic position, and modulate the acidity of nearby protons.

This compound serves as a key exemplar of this class of compounds. Its structure, featuring a difluoromethyl group directly attached to a phenyl ring and a primary alcohol, makes it a valuable synthon for the introduction of the difluorobenzyl moiety into more complex molecules. Understanding the historical context of its synthesis provides valuable insights into the broader development of organofluorine chemistry.

Early Synthetic Approaches: The Emergence of the Reformatsky Reaction

While a definitive "discovery" paper solely dedicated to the first synthesis of this compound is not readily apparent in the historical literature, its early preparation is intrinsically linked to the development of methods for the formation of carbon-carbon bonds involving difluorinated synthons. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, emerged as a pivotal tool for the synthesis of β-hydroxy esters. This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.

The application of the Reformatsky reaction to fluorinated substrates was a logical extension and represents one of the earliest and most significant methods for the construction of the carbon skeleton of this compound.

The Reformatsky Reaction with Ethyl Bromodifluoroacetate

The key precursors for the synthesis of this compound via the Reformatsky reaction are benzaldehyde and an ester of difluoroacetic acid , typically ethyl bromodifluoroacetate or ethyl iododifluoroacetate. The reaction proceeds through the formation of an organozinc intermediate, a so-called "Reformatsky enolate," which then adds to the carbonyl group of benzaldehyde.

Reaction Scheme:

This initial product, a zinc alkoxide, is then hydrolyzed upon acidic workup to yield ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate .

Causality in Experimental Choices:

-

Choice of Metal (Zinc): Zinc is the classic metal for the Reformatsky reaction due to its ability to readily undergo oxidative insertion into the carbon-halogen bond of the α-halo ester. Its reactivity is moderate enough to avoid side reactions, such as self-condensation of the ester.

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are typically employed to ensure the stability of the organozinc reagent.

-

α-Halo Ester: Ethyl bromodifluoroacetate is a common choice due to the reactivity of the carbon-bromine bond, which is readily cleaved by zinc.

The resulting β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, is the direct precursor to this compound.

Reduction of the Ester: The Final Step to this compound

The conversion of the synthesized ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate to the target alcohol requires the reduction of the ester functionality.

Hydride Reducing Agents

Powerful hydride reducing agents are necessary to effect the reduction of the ester group. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.

Reaction Scheme:

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via the Reformatsky Reaction

-

A three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer is charged with activated zinc dust and anhydrous tetrahydrofuran (THF).

-

A solution of benzaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise to the stirred suspension of zinc.

-

The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a color change and a mild exotherm.

-

After the addition is complete, the reaction mixture is refluxed for a specified period to ensure complete conversion.

-

The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

-

Purification is typically achieved by column chromatography on silica gel.

Step 2: Reduction to this compound

-

A solution of the purified ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.

Table 1: Representative Reaction Parameters for the Two-Step Synthesis

| Step | Reagents | Solvent | Temperature | Typical Yield |

| 1. Reformatsky Reaction | Benzaldehyde, Ethyl bromodifluoroacetate, Zinc | THF | Reflux | 60-80% |

| 2. Reduction | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, LiAlH₄ | THF | 0 °C to RT | 70-90% |

Evolution of Synthetic Methodologies

While the Reformatsky reaction followed by reduction represents a classical and historically significant route, subsequent research has focused on developing more efficient, milder, and versatile methods for the synthesis of this compound and related compounds.

Alternative Difluoromethylating Agents

The development of new reagents for the introduction of the difluoromethyl group has provided alternative pathways. These include:

-

Nucleophilic Difluoromethylation: The use of (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source allows for the nucleophilic addition of a "CF₂H⁻" equivalent to benzaldehyde. The resulting intermediate can then be hydrolyzed to the desired alcohol.

-

Difluoromethyl Phenyl Sulfone: This reagent can be deprotonated to form a nucleophilic species that reacts with benzaldehyde. Subsequent reductive desulfonylation yields the target alcohol.

Direct Reduction of Difluoroacetyl Arenes

An alternative strategy involves the initial synthesis of 2,2-difluoro-1-phenylethanone (α,α-difluoroacetophenone). This ketone can then be reduced to the corresponding alcohol using various reducing agents, such as sodium borohydride (NaBH₄).

Workflow Diagram: Synthetic Pathways to this compound

A Technical Guide to Sourcing and Application of 2,2-Difluoro-2-phenylethanol for Pharmaceutical R&D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-2-phenylethanol (CAS No. 129973-51-9) is a specialized fluorinated alcohol increasingly utilized as a key building block in medicinal chemistry. The strategic incorporation of the gem-difluoroethylphenyl moiety can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of the commercial landscape for this reagent, outlines critical quality control measures, details its synthesis and applications in drug discovery, and establishes protocols for its safe handling and storage. The objective is to equip researchers and drug development professionals with the necessary technical knowledge to effectively source, validate, and implement this valuable intermediate in their research programs.

Introduction: The Strategic Value of the Gem-Difluoro Moiety

In modern drug design, the introduction of fluorine atoms into a lead molecule is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF2) is particularly noteworthy. Positioned adjacent to a phenyl ring and a hydroxyl group, as in this compound, this motif offers several advantages:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile benzylic position with a CF2 group can block this pathway, thereby increasing the half-life of a drug.

-

Modulation of Acidity/Basicity: The powerful electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby functional groups, which can be used to fine-tune binding interactions with protein targets.

-

Conformational Control: The CF2 group can influence molecular conformation and serve as a bioisostere for carbonyl groups or other functionalities, potentially improving binding affinity and selectivity.

Given these benefits, this compound has emerged as a critical intermediate for synthesizing complex molecules destined for clinical evaluation.

Commercial Availability and Supplier Landscape

This compound is available from a range of commercial suppliers, catering to different scales of research and development, from discovery chemistry to process development. Availability generally falls into two categories: research-grade stock and custom synthesis.

Table 1: Selected Commercial Suppliers of this compound

| Supplier | Typical Offering | Scale | Notes |

| Simson Pharma Limited | Product listed with Certificate of Analysis. | Research to potential pilot scale. | A leading manufacturer and exporter. |

| ChemicalBook Listings | Aggregates multiple suppliers.[1] | Milligrams to Kilograms. | Lists various suppliers including AK Scientific, Oakwood, and TRC, with varying purity and pricing.[1] |

| Cochemical Ltd. | Listed as a product. | Research quantities. | A supplier of fine chemicals.[1] |

| Nanjing Chemlin Chemical Co., Ltd | Listed as a product. | Research quantities. | A China-based supplier.[1] |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

The key differentiator among suppliers often lies in their production capacity and documentation quality. For early-stage research, suppliers offering small quantities with immediate availability are suitable. For later-stage development requiring larger quantities and more rigorous quality assurance (e.g., process validation, impurity profiling), engaging with a primary manufacturer like Simson Pharma or a supplier specializing in custom synthesis is advisable. Many suppliers list the compound as available via "Custom Synthesis," indicating it is not a stock item but can be produced on demand.

Procurement and Quality Verification Workflow

A systematic approach to sourcing and qualifying this compound is crucial to ensure the integrity and reproducibility of experimental results. The following workflow is recommended:

Methyl 2,2-difluoro-2-phenylacetate --(LiAlH₄, THF)--> this compound

Sources

Methodological & Application

The Strategic Incorporation of 2,2-Difluoro-2-phenylethanol in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Introduction: The Flourishing Role of Fluorine in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into bioactive molecules has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique electronic properties and modest steric footprint of fluorine and fluorinated motifs allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] Among the arsenal of fluorinated building blocks, 2,2-Difluoro-2-phenylethanol stands out as a versatile and valuable synthon. The gem-difluoro group, positioned benzylically, imparts a unique combination of electronic and conformational effects that can be harnessed to address common challenges in drug development.[3] This guide provides a comprehensive overview of the applications and synthetic protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a building block is critical for its effective and safe implementation in a research setting.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O | |

| Molecular Weight | 158.14 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified, likely soluble in common organic solvents |

Safety and Handling: this compound is a chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Reliable Protocol

A robust and reproducible synthetic route to this compound is essential for its widespread application. A common and effective method involves the reduction of a corresponding ester, ethyl 2,2-difluoro-2-phenylacetate.

Protocol 1: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate

This precursor can be synthesized from ethyl phenylacetate through a fluorination reaction.

Materials:

-

Ethyl phenylacetate

-

Fluorinating agent (e.g., Selectfluor®)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

-

Dissolve ethyl phenylacetate in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (typically 0 °C to room temperature).

-

Slowly add the fluorinating agent in portions, monitoring the reaction temperature.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2,2-difluoro-2-phenylacetate.[4]

Protocol 2: Reduction to this compound

The reduction of the ester to the primary alcohol can be efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

Ethyl 2,2-difluoro-2-phenylacetate[4]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

-

Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool the mixture to 0 °C in an ice bath.

-

Dissolve ethyl 2,2-difluoro-2-phenylacetate in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

Caption: Impact of the difluoro group on drug-receptor binding.

Synthesis of Antiviral Agents

The gem-difluoro motif has been successfully incorporated into nucleoside and non-nucleoside analogs to generate potent antiviral agents. For instance, the synthesis of novel 2',2'-difluoro-5'-norcarbocyclic phosphonic acid nucleosides has been reported, with some analogs exhibiting significant anti-HIV activity. [5]this compound can serve as a key starting material for the synthesis of the difluorinated carbocyclic core of such molecules.

Workflow for Incorporation into Antiviral Scaffolds:

Caption: General workflow for antiviral synthesis.

Development of Enzyme Inhibitors

The unique electronic and steric properties of the 2,2-difluoro-2-phenylethyl group make it an attractive moiety for the design of enzyme inhibitors. It can be incorporated into scaffolds targeting a wide range of enzymes, including kinases and proteases, which are critical targets in oncology and infectious diseases. The phenyl ring can engage in π-stacking interactions within the active site, while the difluoro group can modulate the electronics and conformation of the inhibitor to enhance binding and selectivity.

Key Reactions of this compound

The primary alcohol functionality of this compound allows for a variety of subsequent transformations, making it a versatile intermediate.

Protocol 3: Oxidation to 2,2-Difluoro-2-phenylacetaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for various carbon-carbon bond-forming reactions.

Materials:

-

This compound

-

Mild oxidizing agent (e.g., Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC))

-

Anhydrous dichloromethane (DCM)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Add the mild oxidizing agent in one portion at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde is often used directly in the next step without further purification due to its potential instability.

Protocol 4: O-Alkylation/Etherification

Formation of ethers from this compound can be used to introduce the difluorophenylmethyl group into a target molecule via an ether linkage.

Materials:

-

This compound

-

Strong base (e.g., sodium hydride (NaH))

-

Alkyl halide (R-X)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend NaH in the anhydrous solvent.

-

Cool the suspension to 0 °C and add a solution of this compound in the anhydrous solvent dropwise.

-

Allow the mixture to stir at room temperature for a short period to ensure complete formation of the alkoxide.

-

Add the alkyl halide and stir the reaction at room temperature or with heating until completion (monitored by TLC).

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the resulting ether by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluoro group at the benzylic position, offer a powerful tool for medicinal chemists to address challenges related to metabolic stability, conformational control, and binding affinity. The synthetic protocols and application examples provided in this guide serve as a foundation for researchers to explore the full potential of this synthon in the design and development of next-generation therapeutics.

References

-

PubChem. Ethyl 2,2-difluoro-2-phenylacetate. National Center for Biotechnology Information. [Link]

-

Li, Y., Gao, J., Wang, F., & Liao, Y. (2024). Advances in synthesis of 2-phenylethanol. Sheng Wu Gong Cheng Xue Bao = Chinese Journal of Biotechnology, 40(6), 1694–1710. [Link]

-

Shen, G. H., & Hong, J. H. (2014). Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 33(1), 1–17. [Link]

- Google Patents. (n.d.).

-

Burgen, A. S. (1984). Conformational changes and drug action. Federation Proceedings, 43(10), 2723–2728. [Link]

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. [Link]

-

Wu, S., Liu, Z., Zheng, P., & Sun, J. (2018). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemCatChem, 10(19), 4271-4277. [Link]

-

Levitz, J., et al. (2018). Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor. eLife, 7, e35116. [Link]

-

Salehi, B., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 863. [Link]

-

Etschmann, M. M., Bluemke, W., Sell, D., & Schrader, J. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59(1), 1–8. [Link]

-

Kveseth, K., Seip, R., & Kohl, D. A. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2975-2976. [Link]

-

Ruart, M., et al. (2022). When Two Become One: Conformational Changes in FXR/RXR Heterodimers Bound to Steroidal Antagonists. Angewandte Chemie International Edition, 61(47), e202209930. [Link]

-

Li, Y., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. Bioprocess and Biosystems Engineering, 46(6), 859-869. [Link]

-

Tsolaki, E., et al. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 26(11), 3183. [Link]

-

Silva, M., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 7(3), 143. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(7), 1316-1327. [Link]

-

Hoffmann, C., et al. (2008). Conformational changes in G-protein-coupled receptors--the quest for functionally selective conformations is open. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S358–S366. [Link]

-

Lee, I. Y., et al. (2000). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 89(4), 391-394. [Link]

-

Pan, Z. L., & Gao, S. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o33. [Link]

-

Dhama, K., et al. (2018). Antivirals: Past, Present and Future. Recent Patents on Anti-infective Drug Discovery, 13(1), 3-21. [Link]

-

Al-Ghamdi, A. M. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 99-102. [Link]

-

Kveseth, K. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2975-2976. [Link]

-

Wang, G., et al. (2025). Discovery of a 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent. Journal of Medicinal Chemistry. [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

Hughes, T. S., & Kojetin, D. J. (2016). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. Biochemistry, 55(31), 4211–4222. [Link]

-

Nakamura, K., et al. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906. [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Magnetic Resonance in Chemistry, 57(7), 366-373. [Link]

Sources

- 1. Biotechnological production of 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Ethyl 2-acetylhydrazono-2-phenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Biocatalytic Production of Enantiomerically Pure 2,2-Difluoro-2-phenylethanol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2][3] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated chiral alcohols highly sought-after intermediates in drug discovery. 2,2-Difluoro-2-phenylethanol, with its gem-difluoro group adjacent to a chiral center, represents a valuable synthon for the creation of novel therapeutics. Traditional chemical synthesis of such compounds often requires harsh reagents and can present challenges in achieving high enantioselectivity.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative.[2][4] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with excellent enantiomeric excess (ee) and under mild reaction conditions.[4][5] This application note provides a detailed guide to the biocatalytic production of enantiomerically pure this compound from 2,2-difluoro-2-phenylacetophenone using a ketoreductase.

Strategic Overview: The Biocatalytic Approach

The core of this method is the enantioselective reduction of the prochiral ketone, 2,2-difluoro-2-phenylacetophenone, to the desired chiral alcohol, this compound. This transformation is catalyzed by a ketoreductase, which requires a hydride donor, typically the reduced nicotinamide adenine dinucleotide phosphate (NADPH). Due to the high cost of NADPH, an in-situ cofactor regeneration system is essential for a preparative-scale synthesis. A common and effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed by the KRED.

Visualizing the Workflow

Caption: Overall workflow for the biocatalytic production of this compound.

Materials and Reagents

| Reagent | Supplier | Grade | Notes |

| 2,2-Difluoro-2-phenylacetophenone | Various | ≥98% | Starting material. Synthesis can be achieved via various methods, including the Friedel-Crafts acylation of benzene with a suitable difluoroacetylating agent. |

| Ketoreductase (KRED) | Commercial Supplier | Lyophilized powder or solution | A KRED with known activity towards acetophenones or other aromatic ketones should be selected. Screening of a KRED library is recommended for optimal performance. |

| Glucose Dehydrogenase (GDH) | Commercial Supplier | Lyophilized powder or solution | For cofactor regeneration. |

| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | Commercial Supplier | ≥95% | Oxidized form of the cofactor. |

| D-Glucose | Various | Reagent Grade | Co-substrate for cofactor regeneration. |

| Potassium Phosphate Buffer (pH 7.0) | In-house preparation | Analytical Grade | Reaction buffer. |

| Isopropanol | Various | HPLC Grade | Co-solvent to aid substrate solubility. |

| Ethyl Acetate | Various | HPLC Grade | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Various | Reagent Grade | Drying agent. |

| Silica Gel | Various | For flash chromatography | For purification. |

| Hexanes and Ethyl Acetate | Various | HPLC Grade | Solvents for column chromatography. |

Detailed Experimental Protocols

Part 1: Preparation of Reagents

-

Potassium Phosphate Buffer (1 M, pH 7.0):

-

Prepare solutions of 1 M K₂HPO₄ and 1 M KH₂PO₄.

-

Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until a pH of 7.0 is reached.

-

Sterilize by autoclaving or filtration.

-

-

Reaction Buffer (100 mM Potassium Phosphate, pH 7.0):

-

Dilute the 1 M stock solution to 100 mM with deionized water.

-

-

Enzyme Stock Solution:

-

In a clean vial, dissolve the KRED and GDH in the 100 mM potassium phosphate buffer to the desired concentrations (e.g., 10-20 mg/mL).

-

Gently mix to avoid denaturation. Prepare fresh or store at 4°C for short-term use.

-

-

Cofactor and Co-substrate Solution:

-

In the reaction buffer, prepare a solution containing NADP+ and D-glucose.

-

Part 2: Biocatalytic Reduction of 2,2-Difluoro-2-phenylacetophenone

This protocol is a representative procedure and should be optimized for the specific KRED and substrate.

-

Bioreactor Setup:

-

To a temperature-controlled reaction vessel, add the 100 mM potassium phosphate buffer (pH 7.0).

-

Add isopropanol as a co-solvent to a final concentration of 10% (v/v) to improve substrate solubility.

-

Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.

-

Add NADP+ to a final concentration of 0.1 mM.

-

Add the GDH solution to a final concentration of 1 mg/mL.

-

Stir the solution at 30°C.

-

-

Initiation of the Reaction:

-

Dissolve 2,2-difluoro-2-phenylacetophenone in a minimal amount of isopropanol and add it to the reaction vessel to a final concentration of 10-50 mM.

-

Initiate the reaction by adding the KRED solution to a final concentration of 1-2 mg/mL.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours).

-

Quench the reaction in the aliquot with an equal volume of acetonitrile or by extraction with ethyl acetate.

-

Analyze the organic extract by HPLC or GC to determine the conversion of the starting material and the formation of the product.

-

Part 3: Product Work-up and Purification

-

Reaction Quenching and Extraction:

-

Once the reaction has reached the desired conversion, quench it by adding an equal volume of ethyl acetate.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.[6]

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.[7]

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification by Column Chromatography:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the product and concentrate under reduced pressure to yield the purified this compound.

-

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Representative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25°C.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Calculation of ee: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Expected Results and Data Presentation

The efficiency of the biocatalytic reduction can be evaluated based on the conversion of the starting material and the enantiomeric excess of the product.

| Enzyme (Example) | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) |

| KRED from Pichia glucozyma (mutant) | 25 | >99 | >99 (R) |

| KRED from Lactobacillus brevis | 20 | 95 | >98 (S) |

| Commercial KRED Kit Enzyme | 15 | 80-99 | 90-99 (R or S) |

Note: The stereochemical outcome (R or S) is dependent on the specific ketoreductase used, as some follow Prelog's rule while others follow anti-Prelog's rule.

Mechanism of Biocatalytic Reduction and Cofactor Regeneration

The enzymatic reaction proceeds via a hydride transfer from the C4 position of the nicotinamide ring of NADPH to the carbonyl carbon of the ketone. The enzyme's active site holds the substrate in a specific orientation, which dictates the stereochemistry of the resulting alcohol. The cofactor regeneration cycle, catalyzed by GDH, involves the oxidation of glucose to gluconolactone, which in turn reduces NADP+ back to NADPH.

Caption: The coupled enzymatic cycle for ketone reduction and NADPH regeneration.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Low enzyme activity or stability. - Substrate or product inhibition. - Inefficient cofactor regeneration. - Poor substrate solubility. | - Increase enzyme concentration. - Check pH and temperature. - Perform the reaction at a lower substrate concentration. - Ensure GDH and glucose are in sufficient excess. - Increase the concentration of the co-solvent (e.g., isopropanol), but be mindful of enzyme deactivation. |

| Low Enantiomeric Excess (ee) | - The chosen KRED has low stereoselectivity for the substrate. - Racemization of the product under reaction conditions. | - Screen a wider range of ketoreductases. - Consider protein engineering of the KRED to improve selectivity. - Check the stability of the chiral alcohol at the reaction pH and temperature. |

| Difficulty in Product Purification | - Co-elution of the product with starting material or by-products. | - Optimize the solvent system for column chromatography. - Consider derivatization of the alcohol to facilitate separation. |

Conclusion

The biocatalytic production of this compound offers a highly efficient and environmentally friendly route to this valuable chiral building block. By leveraging the high selectivity of ketoreductases and employing an effective cofactor regeneration system, enantiomerically pure fluorinated alcohols can be synthesized under mild conditions. This application note provides a comprehensive framework for researchers to develop and optimize this biocatalytic process, paving the way for its application in pharmaceutical and fine chemical synthesis.

References

-

Humphrey, G. R., & Dale, J. W. (2022). The use of ketoreductases in the synthesis of chiral alcohols. Green Chemistry, 24(1), 83-103. [Link]

-

Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279–1288. [Link]

-

Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 40(12), 1412–1419. [Link]

-

Wada, M., Yoshizumi, A., & Kataoka, M. (2018). Asymmetric synthesis of chiral alcohols with ketoreductases. Bioscience, Biotechnology, and Biochemistry, 82(6), 941–953. [Link]

-

Kinner, A., & Kroutil, W. (2018). Cofactor Regeneration in Biocatalysis. In Enzyme Catalysis in Organic Synthesis (pp. 1-36). Wiley-VCH. [Link]

-

Patel, R. N. (2011). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-16. [Link]

-

Abad, A., Almendros, M., & Gotor, V. (2004). Biocatalytic reduction of ketones. In Asymmetric Organic Synthesis with Enzymes (pp. 1-48). Wiley-VCH. [Link]

-

Matsuda, T., Yamanaka, H., & Nakamura, K. (2009). Control of enantioselectivity in the enzymatic reduction of ketones. Tetrahedron: Asymmetry, 20(5), 513-557. [Link]

-

Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

-

Lacušková, D., & Drozdíková, A. (2018). Biocatalytic reduction of ketones in a secondary school laboratory. Chemistry, 27(1), 127-134. [Link]

-

Huang, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. [Link]

-

Koesoema, A. A., et al. (2020). Control of enantioselectivity in the enzymatic reduction of halogenated acetophenone analogs by substituent positions and sizes. Tetrahedron Letters, 61(18), 151820. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. guidechem.com [guidechem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylethanol

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

The primary and most direct route to synthesizing this compound is through the reduction of its corresponding ketone, 2,2-difluoro-1-phenylethanone. This guide will focus on this key transformation, addressing the nuances and potential challenges you may encounter.

Troubleshooting Guide: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiment.

Question 1: My reaction shows low conversion of the starting ketone. How can I improve this?

Answer:

Low conversion is a common issue that can often be resolved by systematically examining your reaction parameters. Here’s a breakdown of potential causes and their solutions:

-

Reagent Purity and Stoichiometry:

-

Reducing Agent Activity: The most common cause is the degradation of the reducing agent. Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can decompose upon exposure to moisture.

-

Recommendation: Use a fresh bottle of the reducing agent or test the activity of your current batch on a known, reliable substrate. Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2.0 molar equivalent is a good starting point.

-

-

Solvent Purity: The presence of water or other protic impurities in your solvent can quench the reducing agent.

-

Recommendation: Use anhydrous solvents, especially when working with highly reactive hydrides like LiAlH₄.

-

-

-

Reaction Temperature:

-

The reduction of difluoromethyl ketones can be sluggish at very low temperatures.

-

Recommendation: If you are running the reaction at 0°C or below, try allowing it to warm to room temperature and monitor the progress. For less reactive reducing agents, gentle heating might be necessary, but this should be done cautiously to avoid side reactions.

-

-

-

Reaction Time:

-

It's possible the reaction simply hasn't had enough time to go to completion.

-

Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting material is no longer visible.

-

-

Question 2: My TLC/GC analysis shows the formation of multiple products. What are these side products and how can I avoid them?

Answer:

The formation of side products can significantly complicate purification and reduce your overall yield. Here are some common side products and strategies to mitigate their formation:

-

Over-reduction of the Phenyl Ring: This is a known issue in catalytic hydrogenation processes.[1]

-

Recommendation: If you are using catalytic hydrogenation (e.g., H₂, Pd/C), carefully control the hydrogen pressure and reaction time. Alternatively, switch to a chemoselective reducing agent like NaBH₄, which will selectively reduce the ketone without affecting the aromatic ring.

-

-

Formation of Impurities from the Starting Material: The purity of your starting 2,2-difluoro-1-phenylethanone is crucial. Impurities in the starting material will likely be carried through the reaction.

-

Recommendation: Ensure the purity of your starting ketone using NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or chromatography.

-

-

Elimination or Rearrangement Products: While less common for this specific substrate, highly forcing conditions (e.g., high temperatures, strong acids/bases) can potentially lead to elimination or rearrangement byproducts.

-

Recommendation: Stick to mild reaction conditions. The reduction with NaBH₄ in an alcoholic solvent at room temperature is generally a robust and clean method.

-

Frequently Asked Questions (FAQs)

What is the recommended reducing agent for the synthesis of this compound?

The choice of reducing agent depends on your specific experimental needs, such as scale, desired stereoselectivity, and available equipment. Here is a comparison of common choices:

| Reducing Agent | Pros | Cons |

| Sodium Borohydride (NaBH₄) | Inexpensive, easy to handle, chemoselective for the ketone. | May require longer reaction times or gentle heating. |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, rapid reduction. | Not chemoselective (will reduce other functional groups), requires strictly anhydrous conditions, and is more hazardous to handle. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cost-effective for large-scale synthesis, high atom economy. | Can lead to over-reduction of the phenyl ring, requires specialized high-pressure equipment.[1] |

| Asymmetric Reducing Agents | Can produce enantiomerically enriched product. | More expensive, may require optimization of catalysts and conditions.[2] |

For general laboratory scale, Sodium Borohydride (NaBH₄) is the most recommended starting point due to its ease of use, safety, and high selectivity.

What is the best way to monitor the reaction's progress?

-

Thin Layer Chromatography (TLC): This is the quickest and easiest method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ketone and the product alcohol. The alcohol product should have a lower Rf value than the ketone.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to quantify the conversion and identify any side products by their mass spectra.

How should I purify the final product?

-

Liquid-Liquid Extraction: After quenching the reaction, an initial workup with an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine is necessary to remove inorganic salts.[3]

-

Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

-

Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[4]

What are the safety considerations for this synthesis?

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Hydride reducing agents can react violently with water and are flammable.

-

Product: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Reduction of 2,2-difluoro-1-phenylethanone with NaBH₄

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

-

2,2-difluoro-1-phenylethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1-phenylethanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

Quenching: Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄.

-

Acidification: Carefully add 1 M HCl dropwise to neutralize the solution to pH ~7.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart

Caption: A logical flowchart to diagnose the cause of low product yield.

References

Sources

- 1. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. US5965780A - Method for extracting 2-phenylethanol - Google Patents [patents.google.com]

- 5. This compound | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Scaling Up 2,2-Difluoro-2-phenylethanol Production

Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical experience.

Introduction: The Synthetic Landscape and its Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group can significantly enhance the metabolic stability and binding affinity of bioactive molecules. However, the journey from laboratory-scale synthesis to industrial production is fraught with challenges. These often stem from the unique reactivity of fluorinated compounds, the handling of hazardous reagents, and the difficulties associated with purification.

This guide will focus on the most common synthetic routes and provide solutions to the problems that can arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor, primarily:

-

Reduction of Ethyl 2,2-difluoro-2-phenylacetate: This is a widely used laboratory and industrial method. The ester is typically reduced using a powerful reducing agent like lithium aluminum hydride (LAH).

-

Reduction of 2,2-difluoro-2-phenylacetic acid: The carboxylic acid can also be reduced to the corresponding alcohol, often requiring harsher conditions or more specialized reducing agents compared to the ester.

-

Reformatsky Reaction: This reaction involves the condensation of an α-halo ester (like ethyl bromodifluoroacetate) with benzaldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be further processed.[1]

Q2: Why is the handling of reagents for these syntheses considered hazardous?

A2: Many reagents used in these synthetic routes pose significant safety risks, especially at a larger scale. For example:

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2][3] Its handling requires strict anhydrous conditions and specialized equipment.

-

Fluorinating Agents: While not directly used in the reduction step, the synthesis of the fluorinated precursors often involves hazardous fluorinating agents. These can be corrosive, toxic, and require specialized handling procedures.

-

Cryogenic Temperatures: Some reactions, particularly those involving highly reactive intermediates, may require cryogenic temperatures (e.g., -78 °C) to control the reaction and minimize side products. Scaling up cryogenic reactions presents logistical and engineering challenges.[4]

Q3: What are the main challenges in purifying this compound?

A3: The purification of this compound can be challenging due to its polarity and potential for forming azeotropes with solvents. Common issues include:

-

High Polarity: The presence of the hydroxyl group and the electronegative fluorine atoms makes the molecule quite polar, which can lead to difficulties in extraction and chromatography.[5][6]

-

Byproduct Removal: The synthesis can generate byproducts with similar polarities, making separation by traditional methods like distillation or silica gel chromatography difficult.

-

Residual Metals: If metal-based reagents like LAH or zinc are used, removal of residual metal salts from the final product is crucial, especially for pharmaceutical applications.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of this compound, focusing on the reduction of ethyl 2,2-difluoro-2-phenylacetate with LAH.

Problem 1: Low or No Product Yield in the LAH Reduction

| Symptom | Possible Cause | Troubleshooting Steps & Scientific Rationale |

| Reaction does not proceed, starting material is recovered. | Inactive LAH: LAH is highly sensitive to moisture and can be deactivated by improper storage or handling. | Solution: Use freshly opened, high-quality LAH. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2] |

| Wet Solvent: The presence of water in the reaction solvent will quench the LAH. | Solution: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves. | |

| Incorrect Stoichiometry: An insufficient amount of LAH will lead to incomplete reaction. | Solution: Use a molar excess of LAH (typically 1.5 to 2 equivalents) to ensure complete reduction of the ester. | |

| Low yield with the formation of multiple unidentified byproducts. | Reaction temperature too high: Allowing the reaction to warm up prematurely can lead to side reactions. | Solution: Maintain a low reaction temperature (typically 0 °C to room temperature, depending on the scale) during the addition of the ester to the LAH suspension. Use an ice bath to control the exotherm. |

| Impure starting material: Impurities in the ethyl 2,2-difluoro-2-phenylacetate can react with LAH to form byproducts. | Solution: Ensure the purity of the starting ester by distillation or chromatography before use. |

Problem 2: Difficulties During Work-up and Purification

| Symptom | Possible Cause | Troubleshooting Steps & Scientific Rationale |

| Formation of a gelatinous precipitate during quenching. | Improper quenching procedure: The aluminum salts formed during the work-up can form a gelatinous precipitate that is difficult to filter. | Solution: Use the Fieser work-up procedure for LAH reactions. After the reaction is complete, cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered. |

| Poor separation during liquid-liquid extraction. | High polarity of the product: this compound has some solubility in water, leading to losses during extraction. | Solution: Use a more polar organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Perform multiple extractions to maximize the recovery of the product. Brine washes can also help to break emulsions and "salt out" the product from the aqueous phase. |

| Product streaks on silica gel chromatography. | Strong interaction of the polar product with silica: The hydroxyl group can strongly adsorb to the acidic silica gel, leading to tailing and poor separation.[5] | Solution: Use a less acidic stationary phase like alumina. Alternatively, add a small amount of a polar modifier (e.g., triethylamine or acetic acid, depending on the product's stability) to the eluent to reduce tailing. Reverse-phase chromatography can also be an effective purification method for polar compounds.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

Materials:

-

Ethyl 2,2-difluoro-2-phenylacetate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (for work-up)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas (nitrogen or argon).

-

LAH Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.5 eq.) to the flask, followed by anhydrous THF to create a suspension.

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Ester Addition: Dissolve ethyl 2,2-difluoro-2-phenylacetate (1.0 eq.) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

-

Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Work-up: Combine the filtrate and washings. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel or alumina.

Workflow Diagram: LAH Reduction and Work-up

Caption: Workflow for the synthesis of this compound.

Scale-Up Considerations

Transitioning from the laboratory bench to a pilot plant or full-scale production introduces a new set of challenges.

Heat Transfer

The reduction of esters with LAH is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions.

-

Recommendation: Use jacketed reactors with efficient cooling systems. The rate of addition of the ester must be carefully controlled and monitored.

Reagent Handling

Handling large quantities of LAH requires specialized equipment and stringent safety protocols.

-

Recommendation: Use a closed-system for LAH transfer to minimize exposure to air and moisture. Ensure all personnel are thoroughly trained in handling pyrophoric reagents.[2]

Solvent Selection

The choice of solvent can impact reaction kinetics, work-up efficiency, and overall process safety.

-

Recommendation: While THF is a common solvent, consider higher-boiling ethers like 2-methyltetrahydrofuran (2-MeTHF) for improved safety at larger scales.

Troubleshooting Logic Diagram for Scale-Up

Caption: Troubleshooting decision tree for scaling up production.

References

-

American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

-

SciSpace. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry. [Link]

-